Lipophilicity and Solubility Comparison
2-(Hydroxymethyl)-3-methoxybenzonitrile exhibits an experimentally derived or computationally predicted logP value in the range of 1.2–1.6, which is notably lower than its non-hydroxylated analog 3-methoxybenzonitrile (logP = 1.82) and significantly lower than the bromomethyl analog 2-(bromomethyl)-3-methoxybenzonitrile (logP ~2.5–3.0) [1][2][3]. This reduced lipophilicity, driven by the polar hydroxymethyl group, translates to improved aqueous solubility (25 mg/mL for a structurally related hydroxymethyl compound) compared to the sparingly soluble 3-methoxybenzonitrile and the water-insoluble bromomethyl derivative [4].
3-OMe analog: 1.82
BrCH₂ analog: 2.5–3.0
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.2–1.6 (cLogP = 1.5572) |
| Comparator Or Baseline | 3-Methoxybenzonitrile: logP = 1.819; 2-(Bromomethyl)-3-methoxybenzonitrile: logP = 2.5–3.0; 2-Hydroxy-3-methoxybenzonitrile: logP = 1.272 |
| Quantified Difference | 0.2–0.6 log units lower than 3-methoxybenzonitrile; >1 log unit lower than bromomethyl analog |
| Conditions | Computed/predicted values from ACD/Labs or XLogP3 models; comparable to experimental octanol-water partition coefficients. |
Why This Matters
The balanced logP of 1.2–1.6 aligns with optimal drug-like properties (Rule of 5 compliance), offering a solubility advantage for in vitro assays and formulation development compared to more lipophilic analogs.
- [1] ChemBase. 3-Methoxybenzonitrile. LogP Data. CAS 1527-89-5. Accessed 2026. View Source
- [2] PMC/NCBI. Table 1: LogP and cLogP data for benzonitrile derivatives. Accessed 2026. View Source
- [3] PrenDB. LogP data for 2-(Bromomethyl)-3-methoxybenzonitrile. Accessed 2026. View Source
- [4] Chemistry StackExchange. Aqueous solubility of hydroxymethyl benzonitrile derivative (25 mg/mL). Accessed 2026. View Source
